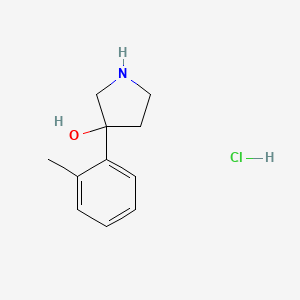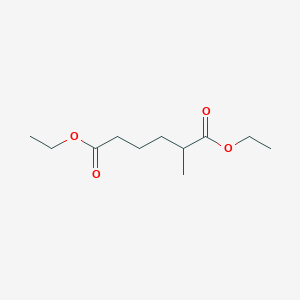
Diethyl 2-methylhexanedioate
Descripción general
Descripción
Diethyl 2-methylhexanedioate is a chemical compound with the molecular formula C11H20O4 . It has a molecular weight of 216.277 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The structure can be visualized using various chemical software .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 249.0±8.0 °C at 760 mmHg, and a flash point of 110.2±16.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 9 freely rotating bonds .Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activities
Diethyl 2-methylhexanedioate, a derivative of hexanedioic acid, exhibits strong antioxidant activity. A study on a new hexanedioic acid analogue from the endophytic fungus Penicillium sp. OC-4 showed significant antioxidant properties with an EC50 value of 1.08 mg/mL on superoxide anion radicals, highlighting its potential in antioxidant applications (Yu Luo et al., 2017).
Chiral Synthesis
Diethyl 2-hydroxyhexanedioate, a chiral building block related to this compound, has been used in enantioselective synthesis. Its ability to serve as a synthon for chiral δ-lactones and a precursor for leukotriene LTB4 demonstrates its importance in asymmetric synthesis and pharmaceutical applications (F. Blaser et al., 1991).
Photolysis in Membrane Systems
Research involving diethyl 2-acetylamino-2-methylpropanedioate, a related compound, has shown interesting results in photolysis conditions within bilayer membranes. This study illustrates the potential of this compound derivatives in chemical transformations mediated by light in complex systems (Y. Murakami et al., 1995).
Antibacterial Synthesis
Another study focused on the synthesis of diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate, a compound structurally related to this compound. This compound displayed antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential in the development of new antibacterial agents (Salaheddine Boukhssas et al., 2017).
Mecanismo De Acción
Target of Action
Diethyl 2-methylhexanedioate is a chemical compound with the molecular formula C11H20O4
Mode of Action
It’s known that diesters like this compound can undergo reactions such as the dieckmann cyclization . In this reaction, one of the two ester groups is converted into an enolate ion, which carries out a nucleophilic acyl substitution on the second ester group at the other end of the molecule .
Biochemical Pathways
For instance, the Dieckmann cyclization, a reaction involving diesters, can lead to the formation of cyclic β-keto esters .
Result of Action
For instance, the Dieckmann cyclization of a diester can lead to the formation of a cyclic β-keto ester .
Propiedades
IUPAC Name |
diethyl 2-methylhexanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-4-14-10(12)8-6-7-9(3)11(13)15-5-2/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCLLIFUBQYPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



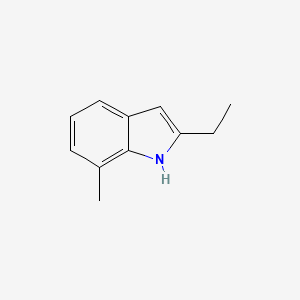
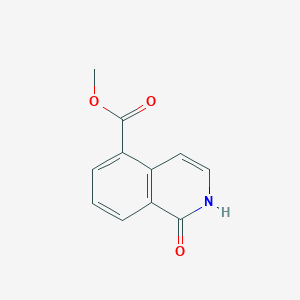
![1H-Indazole-1-carboxylic acid, 5-[[2-(3-hydroxyphenyl)-4-quinazolinyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3166453.png)
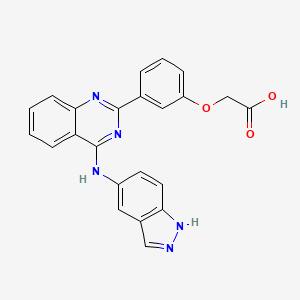
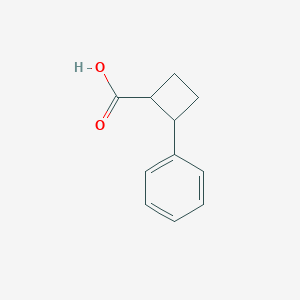
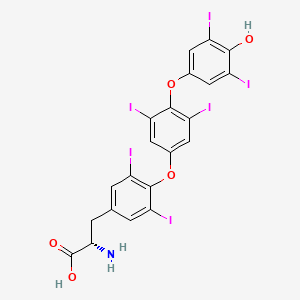


![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)
![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3166506.png)
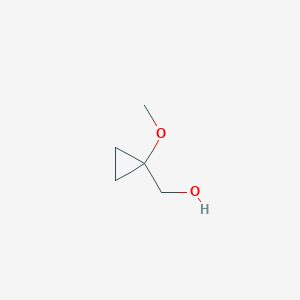

![(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3166519.png)
